molecular formula C15H19NO4 B3131845 1-(2-Isopropoxybenzoyl)proline CAS No. 358674-85-8

1-(2-Isopropoxybenzoyl)proline

Cat. No.: B3131845
CAS No.: 358674-85-8
M. Wt: 277.31 g/mol
InChI Key: ASZHYBVNHOCPCG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isopropoxybenzoyl)proline is a synthetic organic compound with the molecular formula C15H19NO4. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. The compound features a benzoyl group substituted with an isopropoxy group at the ortho position, attached to the proline backbone. This unique structure imparts specific chemical and biological properties to the compound.

Scientific Research Applications

1-(2-Isopropoxybenzoyl)proline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its effects on protein folding and stability, given its proline backbone.

    Medicine: Research explores its potential as a therapeutic agent, particularly in modulating protein-protein interactions and enzyme activity.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(2-Isopropoxybenzoyl)proline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: The benzoyl group is introduced to the aromatic ring through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Isopropoxylation: The ortho position of the benzoyl group is then substituted with an isopropoxy group using isopropyl alcohol and a suitable base.

    Proline Coupling: The modified benzoyl group is coupled with proline through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Isopropoxybenzoyl)proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, replacing it with other nucleophiles such as halides or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines).

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxybenzoyl)proline involves its interaction with specific molecular targets, such as enzymes and proteins. The proline moiety can influence protein folding and stability, while the benzoyl group can interact with hydrophobic pockets in proteins. This dual functionality allows the compound to modulate biological pathways, including signal transduction and enzyme activity.

Comparison with Similar Compounds

1-(2-Isopropoxybenzoyl)proline can be compared with other proline derivatives and benzoyl-substituted compounds:

    Proline Derivatives: Compounds like 4-hydroxyproline and 3,4-dihydroxyproline share the proline backbone but differ in their functional groups, affecting their biological activity and chemical reactivity.

    Benzoyl-Substituted Compounds: Compounds such as benzoyl chloride and benzoyl peroxide have different substituents on the benzoyl group, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(2S)-1-(2-propan-2-yloxybenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10(2)20-13-8-4-3-6-11(13)14(17)16-9-5-7-12(16)15(18)19/h3-4,6,8,10,12H,5,7,9H2,1-2H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZHYBVNHOCPCG-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1C(=O)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281182
Record name 1-[2-(1-Methylethoxy)benzoyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358674-85-8
Record name 1-[2-(1-Methylethoxy)benzoyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358674-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1-Methylethoxy)benzoyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Isopropoxybenzoyl)proline
Reactant of Route 2
Reactant of Route 2
1-(2-Isopropoxybenzoyl)proline
Reactant of Route 3
Reactant of Route 3
1-(2-Isopropoxybenzoyl)proline
Reactant of Route 4
1-(2-Isopropoxybenzoyl)proline
Reactant of Route 5
1-(2-Isopropoxybenzoyl)proline
Reactant of Route 6
1-(2-Isopropoxybenzoyl)proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.